molecular formula C15H19F3N2O4S B2688381 N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1396801-00-5

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2688381
CAS No.: 1396801-00-5
M. Wt: 380.38
InChI Key: NAVGDHOVRZNETC-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with a unique structure that includes both hydroxyl and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the appropriate amine and carboxylic acid derivatives. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

    Substitution: Conditions often involve the use of strong nucleophiles such as NaOH (sodium hydroxide) or KOH (potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine.

Scientific Research Applications

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects is complex and involves multiple molecular targets and pathways. The hydroxyl and trifluoromethoxy groups play crucial roles in its interaction with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
  • N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(methoxy)phenyl]ethanediamide

Uniqueness

What sets N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide apart is the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4S/c1-14(23,7-8-25-2)9-19-12(21)13(22)20-10-3-5-11(6-4-10)24-15(16,17)18/h3-6,23H,7-9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVGDHOVRZNETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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